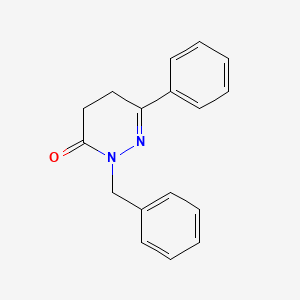
2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (2-BP4PD) is an organic compound belonging to the pyridazinone family. It is a heterocyclic compound with a five-membered ring and two nitrogen atoms. The compound has been extensively studied due to its various biological activities and potential applications in medicine and drug discovery.
Applications De Recherche Scientifique
Crystal Structure and Interaction Studies
Crystal Structures and Hirshfeld Surface Analyses
4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been studied for its crystal structure, revealing how molecules in this compound interact and bind with each other through N—H⋯O hydrogen bonds, forming specific ring motifs. This understanding is crucial for comprehending the material's structural stability and potential applications in material science or pharmaceuticals (Dadou et al., 2019).
Synthetic Pathways and Derivative Studies
Synthesis of Pyridazinone Derivatives
The compound has been a cornerstone for synthesizing various derivatives, particularly for antihypertensive applications. These derivatives are synthesized through a series of reactions, starting from the core compound and introducing various substituents to alter its properties and bioactivity. This research reflects the compound's versatility and its potential as a scaffold for developing new therapeutic agents (Siddiqui et al., 2010; Mishra et al., 2010; Siddiqui et al., 2011; Mishra et al., 2011).
Pyridazinone Derivatives as Inodilators
Studies have also explored the synthesis of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators, highlighting their potential in cardiovascular pharmacology. These studies not only offer insights into the compound's therapeutic applications but also present a detailed methodology for the synthesis of these derivatives, broadening the scope of research and development in medicinal chemistry (Kumar et al., 2008).
Synthesis and Antioxidant Properties
Furthermore, derivatives of the compound have been synthesized and analyzed for their antioxidant properties. This research provides a comprehensive view of the compound's potential in combating oxidative stress and its implications in various diseases or as a preservative in different industries (Akbas et al., 2018).
Application in Drug Synthesis
Synthesis of Mercapto-Pyridazinones
The compound has been used in the synthesis of novel 4-mercapto-6-phenylpyridazin-3(2H)-ones, reflecting its importance in pharmaceuticals and agrochemicals. This research not only emphasizes the compound's utility in synthesizing biologically active molecules but also provides insights into the synthetic pathways that can be leveraged for creating various derivatives (Tsolomiti et al., 2007).
Propriétés
IUPAC Name |
2-benzyl-6-phenyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-12-11-16(15-9-5-2-6-10-15)18-19(17)13-14-7-3-1-4-8-14/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPXAOYMXIGGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523844 | |
| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
87769-64-0 | |
| Record name | 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)





![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)


![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)
